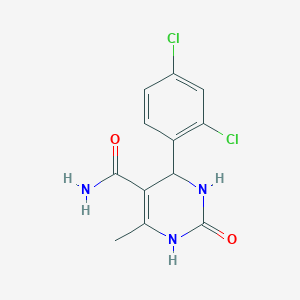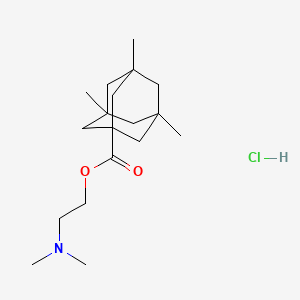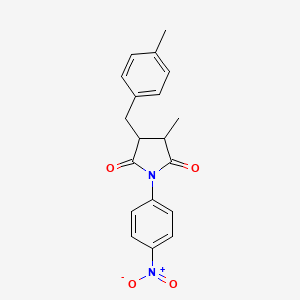
ethyl 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinecarboxylate, also known as PMK methyl glycidate, is a precursor chemical used in the synthesis of the drug MDMA (3,4-methylenedioxymethamphetamine), commonly known as ecstasy. The chemical structure of PMK methyl glycidate makes it a highly sought-after precursor, and its production and distribution are heavily regulated due to its potential for illicit use. However, PMK methyl glycidate also has several scientific research applications, which will be explored in
Wirkmechanismus
The mechanism of action of ethyl 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinecarboxylate methyl glycidate is not well understood, as it is primarily used as a precursor for MDMA synthesis rather than as a psychoactive compound in its own right. However, it is believed to act on the central nervous system by increasing the release of serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
Due to its potential for illicit use, there is limited research on the biochemical and physiological effects of this compound methyl glycidate. However, it is believed to have similar effects to MDMA, including increased energy, euphoria, and empathy. It may also have adverse effects on the cardiovascular system and can be neurotoxic in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinecarboxylate methyl glycidate has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, its potential for illicit use and the associated legal and ethical concerns may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on ethyl 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinecarboxylate methyl glycidate, including its potential as a starting material for the synthesis of novel psychoactive compounds and its use as a chiral building block in the synthesis of pharmaceuticals. Further research is also needed to understand its mechanism of action and potential adverse effects on the cardiovascular and nervous systems.
Synthesemethoden
Ethyl 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinecarboxylate methyl glycidate can be synthesized through several methods, including the Leuckart-Wallach reaction, the Eschweiler-Clarke reaction, and the Emde degradation. The most common method involves the reaction of piperonal with methylamine, followed by reduction with sodium borohydride and epoxidation with m-chloroperbenzoic acid. The resulting product is this compound methyl glycidate, which can be further purified and used as a precursor for MDMA synthesis.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinecarboxylate methyl glycidate has several scientific research applications, including its use as a reference standard in forensic analysis and its potential as a starting material for the synthesis of other psychoactive compounds. This compound methyl glycidate has also been studied for its potential as a chiral building block in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Eigenschaften
IUPAC Name |
ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-5-22-18(20)15-6-8-19(9-7-15)12-16-10-14(3)17(21-4)11-13(16)2/h10-11,15H,5-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJMPUYNTBCMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=C(C=C(C(=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(allylthio)-4-[4-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5014664.png)
![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5014667.png)

![4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5014675.png)

![1-(2-butyl-1H-imidazol-4-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B5014682.png)

![1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5014705.png)
![3-(ethylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5014716.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5014721.png)

![1-allyl-5-{3-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5014736.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(5-methoxy-2-furoyl)-4-piperidinyl]propanamide](/img/structure/B5014757.png)